molecular formula C8H7BrN2 B13674888 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine

6-(Bromomethyl)pyrrolo[1,2-b]pyridazine

Cat. No.: B13674888
M. Wt: 211.06 g/mol
InChI Key: PCQZZPFIPKUGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)pyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyrrolo[1,2-b]pyridazine core with a bromomethyl substituent at the 6-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine typically involves the bromination of a precursor pyrrolo[1,2-b]pyridazine compound. One common method includes the reaction of 3-amino-6-bromopyridazine with a bromination reagent to introduce the bromomethyl group . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like lanthanide Lewis acids to facilitate the bromination and subsequent ring closure reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the pyrrolo[1,2-b]pyridazine core.

    Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex polycyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Cycloaddition Reagents: Such as azides or alkynes for cycloaddition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while cycloaddition reactions can produce fused polycyclic compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate for the synthesis of diverse bioactive molecules and materials .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-(bromomethyl)pyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C8H7BrN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2

InChI Key

PCQZZPFIPKUGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2N=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.